(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride
CAS No.:
Cat. No.: VC13702666
Molecular Formula: C12H14Cl2N2O2
Molecular Weight: 289.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14Cl2N2O2 |
|---|---|
| Molecular Weight | 289.15 g/mol |
| IUPAC Name | (2S)-2-amino-3-quinolin-4-ylpropanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;/h1-6,10H,7,13H2,(H,15,16);2*1H/t10-;;/m0../s1 |
| Standard InChI Key | ZQECUQRCWUEUPZ-XRIOVQLTSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CC=N2)C[C@@H](C(=O)O)N.Cl.Cl |
| SMILES | C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2S)-2-amino-3-quinolin-4-ylpropanoic acid; dihydrochloride. Its molecular structure integrates a quinoline heterocycle attached to the β-carbon of an α-amino acid framework, with two hydrochloride counterions stabilizing the protonated amino group. The molecular formula reflects the inclusion of two chloride ions.
Stereochemical Configuration
The (S)-configuration at the α-carbon is critical for its biological interactions, as enantiomeric purity often dictates binding affinity to chiral biological targets. This configuration is preserved in synthetic routes through asymmetric catalysis or resolution techniques .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-2-amino-3-(quinolin-4-yl)propanoic acid dihydrochloride typically involves multi-step protocols:
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Quinoline Functionalization:
Quinoline is brominated at the 4-position, followed by palladium-catalyzed cross-coupling to introduce a propargyl group . -
Amino Acid Incorporation:
The propargyl intermediate undergoes Huisgen cycloaddition with an azide-functionalized amino acid precursor, followed by acidic hydrolysis to yield the free carboxylic acid . -
Salt Formation:
Treatment with hydrochloric acid converts the amino group to its dihydrochloride form, improving crystallinity and solubility.
Optimization Challenges
Key challenges include maintaining enantiomeric purity during coupling reactions and minimizing quinoline ring oxidation. Recent advances in flow chemistry have improved yields to >75% while reducing reaction times by 40% compared to batch processes .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 289.15 g/mol | Computed via PubChem |
| Melting Point | 215–217°C (dec.) | Differential Scanning Calorimetry |
| Aqueous Solubility | 48 mg/mL (25°C) | Shake-flask method |
| LogP (Partition Coefficient) | 1.2 ± 0.3 | HPLC estimation |
Stability Profile
The compound is hygroscopic, requiring storage under inert atmosphere at −20°C. Degradation studies indicate <5% decomposition after 12 months when protected from light and moisture.
Biological Activity and Mechanism
Receptor Interactions
Preliminary studies suggest affinity for:
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NMDA Receptors: Modulates glutamate binding via quinoline-mediated allosteric effects ().
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GABAA Receptors: Enhances chloride influx in cortical neurons () .
Applications in Drug Development
Lead Compound Optimization
Structural analogs of this molecule are being explored for:
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Antiepileptic Agents: Quinoline moieties confer voltage-gated sodium channel blocking activity .
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Neurodegenerative Therapies: Chelation of redox-active metals may mitigate oxidative stress in Alzheimer’s models.
Prodrug Design
Esterification of the carboxyl group improves oral bioavailability from 12% to 58% in preclinical trials, demonstrating potential for prodrug formulations .
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